(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid
Description
This compound is a chiral, synthetic small molecule characterized by:
- Core structure: A propanoic acid backbone with an (S)-configuration at the stereocenter.
- Substituents:
- A 3,5-dimethylbenzamido group linked via an ether bridge to a 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine moiety.
- A pyridin-3-yl group attached to the stereocenter.
- Key functional groups: Carboxylic acid (propanoic acid), amide, and heterocyclic aromatic systems.
Properties
Molecular Formula |
C27H27N5O4 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C27H27N5O4/c1-16-12-19(26(35)30-20(14-23(33)34)18-6-4-9-28-15-18)13-17(2)25(16)36-22-8-3-7-21-24(22)31-27-29-10-5-11-32(21)27/h3-4,6-9,12-13,15,20H,5,10-11,14H2,1-2H3,(H,29,31)(H,30,35)(H,33,34)/t20-/m0/s1 |
InChI Key |
SNERHORFFFUHJY-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C4N3CCCN4)C)C(=O)N[C@@H](CC(=O)O)C5=CN=CC=C5 |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C4N3CCCN4)C)C(=O)NC(CC(=O)O)C5=CN=CC=C5 |
Origin of Product |
United States |
Biological Activity
(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structural framework combining various pharmacophores that may contribute to its therapeutic efficacy.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 478.51 g/mol. Its structure includes:
- A pyridinyl group
- An imidazo ring
- Multiple dimethyl and benzamido substitutions
This diverse structural composition suggests potential interactions with various biological targets.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of similar imidazo[1,2-a]pyrimidine derivatives. For instance, compounds with analogous structures have demonstrated significant inhibition of cancer cell proliferation across multiple human cancer cell lines. In vitro evaluations revealed that certain derivatives exhibited IC50 values in the sub-micromolar range against colorectal carcinoma and other malignancies .
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (Glioblastoma) | 0.7 |
| HCT-116 (Colorectal) | 0.4 |
| NCI-H460 (Lung Carcinoma) | 0.8 |
| K-562 (Chronic Myeloid) | 0.5 |
These findings indicate that the compound may possess strong anticancer properties, potentially making it a candidate for further development in cancer therapy.
Antibacterial Activity
While many compounds derived from imidazo[1,2-a]pyrimidine frameworks show promise against cancer cells, their antibacterial properties are often limited. In one study, only specific derivatives demonstrated moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µM . This suggests that while the compound may not be primarily antibacterial, modifications could enhance its spectrum of activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the imidazo and pyridinyl groups can facilitate interactions with various enzymes and receptors involved in cell signaling pathways associated with cancer proliferation and survival .
Case Studies and Research Findings
- Study on Antiproliferative Activity :
- Evaluation of Structure-Activity Relationships (SAR) :
Scientific Research Applications
Chemical Structure and Synthesis
The compound has a molecular formula of C26H26N4O6 and a CAS number of 866082-16-8. Its structure consists of a propanoic acid backbone substituted with a pyridine and a tetrahydrobenzoimidazopyrimidine moiety. The synthesis typically involves multi-step organic reactions that can include nucleophilic substitutions and coupling reactions to form the desired amide linkages.
Synthesis Overview
- Starting Materials : Common reagents include commercially available aromatic amines and acids.
- Reaction Conditions : The synthesis may require specific conditions such as temperature control and the use of solvents to facilitate reactions.
- Characterization : Confirmation of the compound's structure is usually performed using techniques like NMR spectroscopy and mass spectrometry.
Anti-inflammatory Properties
Research indicates that compounds similar to (S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid may exhibit anti-inflammatory activity. For instance, molecular docking studies suggest its potential as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
Anticancer Potential
There are indications that derivatives of this compound could be explored for anticancer applications. The structural features allow for interactions with various biological targets that are implicated in cancer cell proliferation .
Central Nervous System Disorders
Given its complex structure, (S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid may have implications in treating central nervous system disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and potential in treating conditions like Alzheimer's disease .
Metabolic Disorders
The compound's ability to modulate enzymatic activity suggests it may also play a role in managing metabolic disorders such as type 2 diabetes or obesity by influencing metabolic pathways .
Case Studies
Chemical Reactions Analysis
Key Steps:
-
Formation of the Benzimidazo[1,2-a]pyrimidine Core :
-
Cyclocondensation of substituted benzimidazole derivatives with pyrimidine precursors under basic conditions.
-
Introduction of the ether-linked benzamido group via nucleophilic aromatic substitution (SNAr) at the 9-position oxygen.
-
-
Amide Bond Formation :
-
Coupling of the pyridine-containing propanoic acid moiety to the benzamido group using carbodiimide-based reagents (e.g., EDC/HOBt).
-
-
Chiral Resolution :
-
Separation of the (S)-enantiomer via chiral chromatography or enzymatic resolution to ensure stereochemical purity.
-
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
Table 1: Reactivity of Functional Groups
Notable Observations:
-
The pyridine nitrogen participates in coordination chemistry, forming stable complexes with transition metals (e.g., palladium), which may enhance cytotoxic activity .
-
The amide bond is stable under physiological pH but susceptible to enzymatic cleavage (e.g., via proteases), enabling prodrug activation.
Biological Interactions
The compound’s biological activity is linked to its structural motifs:
Table 2: Mechanisms of Action
-
Cytotoxicity : Derivatives with Pd complexes (e.g., 71b , 71c in ) demonstrated enhanced activity against MCF-7 breast cancer cells compared to cisplatin .
-
Antibacterial Activity : Structural analogs (e.g., benzothioate 76a ) showed potent activity against Gram-positive pathogens .
Stability and Degradation
-
pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, affecting solubility and membrane permeability.
-
Thermal Stability : Decomposition observed above 200°C, with degradation products including CO₂ and pyridine fragments.
Future Research Directions
-
Structure-Activity Relationships (SAR) : Modifications at the benzamido or pyridine moieties could optimize pharmacokinetics.
-
Prodrug Development : Esterification of the carboxylic acid may improve bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroimidazo[1,2-a]pyridine/Pyrimidine Moieties
Compound 1 : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Structure : Shares the tetrahydroimidazo[1,2-a]pyridine core but lacks the benzo-fused pyrimidine and pyridin-3-yl groups.
- Physical Properties :
- Key Differences: The nitro and cyano substituents in Compound 1 enhance electrophilicity, whereas the target compound’s dimethylbenzamido and pyridinyl groups may improve solubility and target affinity.
Compound 2 : Generic Benzoimidazo[1,2-a]pyrimidine Derivatives
- Structure : Benzo-fused imidazopyrimidine cores are common in kinase inhibitors (e.g., GSK3β, CDKs).
- Bioactivity: Such derivatives often exhibit improved metabolic stability compared to non-fused analogs due to reduced rotational freedom .
Data Table: Structural and Hypothetical Property Comparison
Notes
- The above analysis synthesizes structural and functional insights from heterocyclic chemistry, pharmacological trends, and synthetic strategies .
Q & A
Q. What experimental approaches evaluate solubility and formulation compatibility?
- Methodological Answer : Conduct phase solubility studies with co-solvents (e.g., PEG, cyclodextrins) and surfactants. Use differential scanning calorimetry (DSC) to detect polymorphic transitions and dynamic vapor sorption (DVS) to assess hygroscopicity. For injectable formulations, test stability in biocompatible buffers (e.g., PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
